

Application Notes and Protocols: Rhodium-Catalyzed Reactions of (Z)-3-Penten-1-yne

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Compound of Interest

Compound Name: 3-Penten-1-yne, (Z)-

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These application notes provide a comprehensive overview of key rhodium-catalyzed reactions involving (Z)-3-penten-1-yne, a versatile building block in organic synthesis. The protocols and data presented are compiled from seminal literature in the field and are intended to serve as a guide for the practical application of these methodologies.

Rhodium(III)-Catalyzed [4+1] Annulation of Arenes with (Z)-3-Penten-1-yne

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of complex molecular architectures. In this context, 1,3-enynes such as (Z)-3-penten-1-yne can serve as a one-carbon synthon in [4+1] annulation reactions with various aromatic substrates. This process allows for the efficient synthesis of five-membered nitrogen-containing heterocycles bearing a quaternary carbon center.^{[1][2]}

The reaction is proposed to proceed via an initial C-H activation of the arene, followed by coordination of the rhodium catalyst to the enyne. A subsequent alkenyl-to-allyl 1,4-rhodium(III) migration generates an electrophilic rhodium(III) π -allyl species. Nucleophilic attack by a sp^2 -hybridized nitrogen nucleophile then leads to the formation of the final annulated product.^{[1][2]}

Quantitative Data Summary

Due to the lack of specific literature data for (Z)-3-penten-1-yne, the following table summarizes representative yields for the Rh(III)-catalyzed [4+1] annulation of various arenes with similar 1,3-enynes under optimized conditions. This data is intended to provide an expectation of the reaction's efficiency.

Arene Substrate	1,3-Enyne	Catalyst Loading (mol%)	Additive	Solvent	Temp (°C)	Time (h)	Yield (%)
2-Phenylpyridine	Phenyl-1,3-enyne	4	Cu(OAc) ₂	TFE	50	12	85
8-Methylquinoline	Phenyl-1,3-enyne	4	Cu(OAc) ₂	TFE	50	16	78
Acetophenone Oxime	Phenyl-1,3-enyne	4	AgOAc	HFIP	100	10	92
N-Phenylbenzimidamide	Phenyl-1,3-enyne	4	AgOAc	HFIP	100	12	88

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol

Experimental Protocol: General Procedure for Rh(III)-Catalyzed [4+1] Annulation

Materials:

- [Cp*Rh(OAc)₂] (8 mol%)
- Cu(OAc)₂ (50 mol%)
- KPF₆ (0.5 mmol)

- Arene (0.2 mmol)
- (Z)-3-Penten-1-yne (0.22 mmol)
- $\text{CF}_3\text{CH}_2\text{OH}$ (2.0 mL)
- Schlenk tube

Procedure:

- To a Schlenk tube, add the arene (0.2 mmol), $[\text{Cp}^*\text{Rh}(\text{OAc})_2]$ (8 mol%), $\text{Cu}(\text{OAc})_2$ (50 mol%), and KPF_6 (0.5 mmol).
- Evacuate and backfill the tube with air.
- Add (Z)-3-penten-1-yne (0.22 mmol) and $\text{CF}_3\text{CH}_2\text{OH}$ (2.0 mL) via syringe.
- Stir the reaction mixture at 50 °C and monitor the progress by TLC.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired product.

Proposed Mechanistic Pathway

Caption: Proposed mechanism for Rh(III)-catalyzed [4+1] annulation.

Rhodium(I)-Catalyzed Carbonylative [4+1] Cycloaddition

While direct carbonylation of (Z)-3-penten-1-yne is not extensively documented, a related and powerful transformation is the rhodium(I)-catalyzed carbonylation of 3-acyloxy-1,4-enynes to produce highly functionalized cyclopentenones.^{[3][4]} This reaction proceeds through a tandem 1,3-acyloxy migration to form a vinylallene intermediate, followed by a [4+1] cycloaddition with

carbon monoxide. Although the substrate is a 1,4-enyne derivative, the underlying principles of rhodium-catalyzed cycloaddition with CO are relevant.

Quantitative Data Summary

The table below presents data for the Rh(I)-catalyzed carbonylation of various 3-acyloxy-1,4-enynes, which can serve as a reference for potential applications with functionalized derivatives of (Z)-3-penten-1-yne.

R ¹	R ²	R ³	Catalyst (mol%)	CO pressure (atm)	Temp (°C)	Time (h)	Yield (%)	Z/E ratio
H	Ph	H	[Rh(CO) DCl] ₂ (5)	1	40	12	70	>20:1
H	n-Bu	H	[Rh(CO) DCl] ₂ (5)	1	40	12	75	>20:1
Me	Ph	H	[Rh(CO) DCl] ₂ (5)	1	40	10	68	>20:1
H	Ph	Me	[Rh(CO) DCl] ₂ (5)	5	40	20	65	>20:1

Experimental Protocol: General Procedure for Rh(I)-Catalyzed Carbonylation of a 3-Acyloxy-1,4-enyne

Materials:

- [Rh(COD)Cl]₂ (5 mol%)
- 3-Acyloxy-1,4-enyne (0.2 mmol)

- 1,2-Dichloroethane (DCE, 2.0 mL)
- Carbon monoxide (CO) balloon or pressure reactor
- Triethylamine (Et₃N, 2.0 equiv)
- Schlenk tube or pressure vessel

Procedure:

- To a Schlenk tube or pressure vessel, add the 3-acyloxy-1,4-enyne (0.2 mmol) and [Rh(COD)Cl]₂ (5 mol%).
- Add 1,2-dichloroethane (2.0 mL).
- Purge the vessel with carbon monoxide (1 atm, balloon) or pressurize to the desired pressure.
- Stir the reaction mixture at 40 °C for the specified time.
- Cool the reaction to room temperature and carefully vent the CO.
- Add triethylamine (2.0 equiv) and stir for 10 minutes.
- Concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the cyclopentenone product.

Reaction Workflow

Caption: Workflow for Rh(I)-catalyzed carbonylation of 3-acyloxy-1,4-enynes.

Rhodium-Catalyzed Intramolecular Hydroacylation

Intramolecular hydroacylation of alkynes is a powerful method for the synthesis of cyclic ketones. While this reaction is typically applied to 4-alkynals to form cyclopentenones, the principles can be extended to substrates derived from (Z)-3-penten-1-yne. This transformation

involves the oxidative addition of an aldehydic C-H bond to a Rh(I) center, followed by migratory insertion of the alkyne and reductive elimination.[5]

Quantitative Data Summary

The following table provides representative data for the rhodium-catalyzed intramolecular hydroacylation of various 4-alkynals, demonstrating the general applicability of this reaction.

R-group on Alkyne	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
n-Hexyl	[Rh(dppe)] ₂ (BF ₄) ₂ (2.5)	Acetone	60	2	92
Phenyl	[Rh(dppe)] ₂ (BF ₄) ₂ (2.5)	Acetone	60	2	95
Cyclohexenyl	[Rh(dppe)] ₂ (BF ₄) ₂ (2.5)	Acetone	60	4	88
Trimethylsilyl	[Rh(dppe)] ₂ (BF ₄) ₂ (2.5)	Acetone	60	2	91

dppe = 1,2-Bis(diphenylphosphino)ethane

Experimental Protocol: General Procedure for Rh-Catalyzed Intramolecular Hydroacylation

Materials:

- [Rh(dppe)]₂(BF₄)₂ (2.5 mol%)
- 4-Alkynal substrate (0.5 mmol)
- Acetone (5 mL)
- Schlenk tube

Procedure:

- In a glovebox, weigh $[\text{Rh}(\text{dppe})]_2(\text{BF}_4)_2$ (2.5 mol%) into a Schlenk tube.
- Outside the glovebox, add a solution of the 4-alkynal (0.5 mmol) in acetone (5 mL).
- Seal the tube and heat the reaction mixture at 60 °C.
- Monitor the reaction by GC or TLC.
- Upon completion, cool the reaction to room temperature.
- Concentrate the solvent under reduced pressure.
- Purify the residue by flash chromatography on silica gel to yield the cyclopentenone.

Logical Relationship of Mechanistic Steps

Caption: Key steps in Rh-catalyzed intramolecular hydroacylation.

Disclaimer: The provided protocols and data are based on published literature for similar substrates and should be adapted and optimized for specific applications involving (Z)-3-penten-1-yne. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

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- To cite this document: BenchChem. [Application Notes and Protocols: Rhodium-Catalyzed Reactions of (Z)-3-Penten-1-yne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151741#rhodium-catalyzed-reactions-of-z-3-penten-1-yne]

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